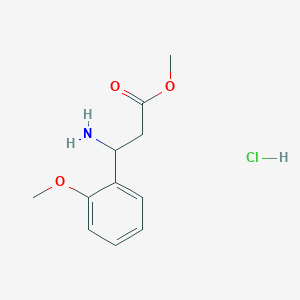
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid
描述
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with a methylsulfonyl group
作用机制
Target of Action
It’s structurally similar to ibuprofen, which primarily targets the cyclooxygenase (cox) enzyme system . This enzyme system plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
If we consider its structural similarity to ibuprofen, it may inhibit the cox enzyme system, thereby reducing the production of prostaglandins . This would result in decreased inflammation and pain.
Biochemical Pathways
Based on its potential similarity to ibuprofen, it might affect the arachidonic acid pathway, which leads to the production of prostaglandins . By inhibiting the COX enzyme, the compound could disrupt this pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain.
Pharmacokinetics
A related compound, ibuprofen sodium, is known to be absorbed faster but to a similar extent as standard ibuprofen formulations . This suggests that the compound might have good bioavailability.
Result of Action
If it acts similarly to ibuprofen, it could reduce inflammation and pain by inhibiting the production of prostaglandins .
Action Environment
A forced degradation study was carried out under specified conditions to investigate the chemical stability of ibuprofen sodium . This suggests that environmental factors such as light, temperature, and pH could potentially influence the stability and efficacy of the compound.
准备方法
The synthesis of (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylsulfonyl)benzaldehyde.
Formation of Intermediate: The aldehyde group is first converted to a corresponding alcohol or other intermediate through reduction or other suitable reactions.
Amino Acid Formation: The intermediate is then subjected to a series of reactions, including amination and carboxylation, to introduce the amino and carboxylic acid groups.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and automated processes.
化学反应分析
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Coupling Reactions: The amino group can participate in coupling reactions such as peptide bond formation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like carbodiimides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
相似化合物的比较
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid can be compared with other similar compounds such as:
(S)-2-Amino-3-(3-(methylthio)phenyl)propanoic acid: This compound has a methylthio group instead of a methylsulfonyl group, which affects its reactivity and biological activity.
(S)-2-Amino-3-(3-(methylsulfinyl)phenyl)propanoic acid: This compound has a methylsulfinyl group, which is an intermediate oxidation state between methylthio and methylsulfonyl.
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: This compound has a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-amino-3-(3-methylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZNLZTVEVNSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270093-99-6 | |
| Record name | (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


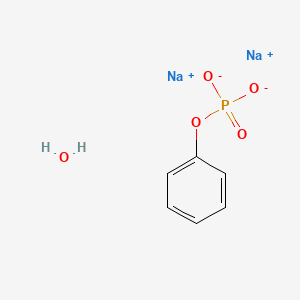
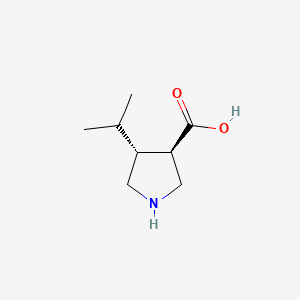


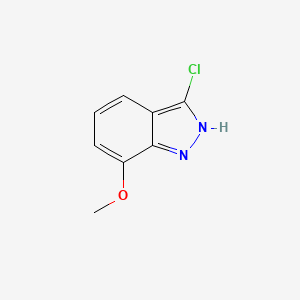

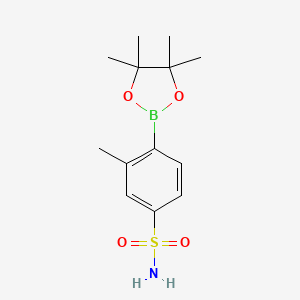

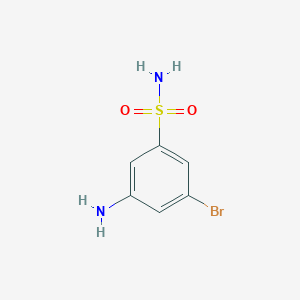
![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)

![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)
